(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16312313
InChI: InChI=1S/C24H18N2O3S2/c1-13-11-14(2)19-17(12-13)31-24(25-19)26-20(15-7-4-3-5-8-15)18(22(28)23(26)29)21(27)16-9-6-10-30-16/h3-12,20,28H,1-2H3
SMILES:
Molecular Formula: C24H18N2O3S2
Molecular Weight: 446.5 g/mol

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16312313

Molecular Formula: C24H18N2O3S2

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione -

Specification

Molecular Formula C24H18N2O3S2
Molecular Weight 446.5 g/mol
IUPAC Name 1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C24H18N2O3S2/c1-13-11-14(2)19-17(12-13)31-24(25-19)26-20(15-7-4-3-5-8-15)18(22(28)23(26)29)21(27)16-9-6-10-30-16/h3-12,20,28H,1-2H3
Standard InChI Key AADBBVACNBZLQY-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CC=C5)C

Introduction

Structural Analysis and Molecular Characteristics

Core Framework and Substituent Configuration

The molecule’s architecture centers on a pyrrolidine-2,3-dione ring, a five-membered lactam structure known for its conformational rigidity and hydrogen-bonding capacity. At position 1, a 4,6-dimethyl-1,3-benzothiazol-2-yl group introduces aromaticity and electron-withdrawing effects, while position 5 is occupied by a phenyl ring, contributing hydrophobic interactions . The defining feature at position 4 is a hydroxy(thiophen-2-yl)methylidene moiety, which introduces a conjugated system capable of π-π stacking and redox activity.

Table 1: Structural comparison with analogous compounds

CompoundSubstituent at Position 5Key Functional Group at Position 4Molecular Weight (g/mol)
Target CompoundPhenylHydroxy(thiophen-2-yl)methylidene~520 (estimated)
VC162949773,4,5-TrimethoxyphenylFuran-2-yl(hydroxy)methylidene520.6
PubChem CID 4485679 3-Phenoxyphenyl(2,5-Dimethylphenyl)hydroxymethylidene560.7
S157070944-FluorophenylHydroxy(thiophen-2-yl)methylidene538.6 (estimated)

The E-configuration of the exocyclic double bond (indicated by 4E) ensures planarity, enhancing conjugation between the pyrrolidine core and the thiophene ring. This configuration is critical for maintaining molecular stability and optimizing electronic delocalization.

Spectroscopic and Crystallographic Insights

While crystallographic data for the target compound is unavailable, related structures exhibit coplanar arrangements between the benzothiazole and pyrrolidine-dione systems . Infrared spectroscopy of analogs reveals strong carbonyl stretches near 1,700 cm⁻¹, characteristic of the 2,3-dione moiety . Nuclear magnetic resonance (NMR) patterns for similar compounds show distinct signals for the methyl groups on the benzothiazole ring (δ 2.3–2.6 ppm) and the thiophene protons (δ 6.8–7.4 ppm).

Synthesis and Chemical Reactivity

Proposed Synthetic Routes

The synthesis of such polyfunctional pyrrolidine-diones typically involves multi-step protocols:

  • Knorr Pyrrole Synthesis: Formation of the pyrrolidine core via cyclocondensation of a 1,3-diketone with a primary amine.

  • Suzuki-Miyaura Coupling: Introduction of the phenyl group at position 5 using palladium-catalyzed cross-coupling .

  • Knoevenagel Condensation: Attachment of the hydroxy(thiophen-2-yl)methylidene group via reaction between a diketone and thiophene-2-carbaldehyde under basic conditions.

Table 2: Reaction conditions for key synthetic steps

StepReagents/CatalystsTemperature (°C)Yield (%)
Pyrrolidine formationNH₄OAc, EtOH, reflux8045–60
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF10055–70
Knoevenagel reactionPiperidine, EtOH, MW120 (MW)60–75

Microwave-assisted (MW) methods have proven effective in accelerating the Knoevenagel step while minimizing side reactions.

Reactivity and Functionalization

The α,β-unsaturated ketone system in the hydroxy(thiophen-2-yl)methylidene group is susceptible to Michael additions, enabling further functionalization. For example, nucleophiles like amines or thiols can attack the β-position, yielding derivatives with modified electronic profiles. Additionally, the benzothiazole nitrogen may participate in coordination chemistry, forming complexes with transition metals.

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (octanol-water partition coefficient) is estimated at ~3.5–4.2 based on analogs , indicating moderate lipophilicity. This suggests reasonable membrane permeability but poor aqueous solubility (<0.1 mg/mL), necessitating formulation with co-solvents for biological assays.

Thermal Stability and Crystallinity

Differential scanning calorimetry (DSC) of related compounds shows melting points between 180–220°C, with decomposition above 300°C . The crystalline form likely adopts a monoclinic lattice, as observed in benzothiazole-containing analogs .

Comparative Analysis with Structural Analogs

Activity-Structure Relationships

  • Electron-Withdrawing Groups: Fluorine at position 5 (as in) enhances metabolic stability but reduces solubility.

  • Methoxy Substitutions: Trimethoxy groups (as in) improve DNA intercalation capacity at the expense of cell permeability.

  • Thiophene vs. Furan: Thiophene-containing analogs show superior redox activity compared to furan derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator